5-O-Trityl-3'-deoxy-3'-fluorothymidine
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Overview
Description
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine is a synthetic nucleoside analogue. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by a fluorine atom and the 5’-hydroxyl group is protected by a trityl group. This compound is primarily used as an intermediate in the synthesis of other nucleoside analogues, particularly those used in antiviral and anticancer research .
Preparation Methods
The synthesis of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and fluorination reactions. The 5’-hydroxyl group of thymidine is first protected using a trityl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve the use of automated synthesizers and continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions to yield 3’-Deoxy-3’-fluorothymidine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trityl and fluorine groups.
Hydrolysis: The trityl group can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.
Common reagents used in these reactions include trityl chloride, diethylaminosulfur trifluoride (DAST), and various acids and bases. The major products formed from these reactions are typically other nucleoside analogues or intermediates used in further synthesis .
Scientific Research Applications
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogues.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to other nucleoside analogues used in antiviral and anticancer therapies .
Comparison with Similar Compounds
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be compared with other nucleoside analogues such as:
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug.
2’,3’-Dideoxyinosine (ddI): Another antiretroviral drug.
3’-Deoxy-3’-fluorothymidine: A direct derivative without the trityl protection.
The uniqueness of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine lies in its specific structural modifications, which make it a valuable intermediate in the synthesis of other nucleoside analogues .
Properties
CAS No. |
135197-63-6 |
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Molecular Formula |
C29H27FN2O4 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25-,26-/m1/s1 |
InChI Key |
GFDJOSNZNLVRCL-TWJOJJKGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Synonyms |
3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine; |
Origin of Product |
United States |
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